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Compound of Interest

Compound Name: 4-Chloro-5,6-difluoronicotinic acid

Cat. No.: B025758 Get Quote

A comprehensive spectroscopic comparison of nicotinic acid, nicotinamide, isonicotinic acid,

and methyl nicotinate reveals key structural and electronic differences crucial for research,

quality control, and drug development. This guide provides a detailed analysis of their UV-Vis,

IR, NMR, and Mass Spectrometry data, supplemented with standardized experimental

protocols and visual aids to facilitate understanding.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of pyridine

compounds with significant biological and pharmaceutical importance. While sharing a common

pyridine core, the variation in their functional groups—carboxylic acid, amide, ester, and the

positional isomerism of the carboxyl group—leads to distinct spectroscopic signatures.

Understanding these differences is paramount for researchers in medicinal chemistry,

analytical science, and drug metabolism to accurately identify, quantify, and characterize these

molecules.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from UV-Visible

Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass

Spectrometry for nicotinic acid, nicotinamide, isonicotinic acid, and methyl nicotinate.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The

position of the maximum absorbance (λmax) is influenced by the electronic environment of the
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pyridine ring and the attached functional group.

Compound λmax 1 (nm) λmax 2 (nm) Solvent/Conditions

Nicotinic Acid ~213 ~261 0.1 M HCl[1][2][3]

Nicotinamide ~210 ~260 Acidic mobile phase[4]

Isonicotinic Acid ~214 ~264 Acidic mobile phase[5]

Methyl Nicotinate ~263 - Methanol in Water[6]

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of

functional groups. The C=O stretching frequency is a key diagnostic peak that differs

significantly across the derivatives.

Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

Nicotinic Acid
~3000-2500 (broad), ~1700-

1680, ~1300

O-H (carboxylic acid), C=O

(carboxylic acid), C-O

Nicotinamide ~3350, ~3170, ~1680, ~1600
N-H stretch (amide), C=O

(amide I), N-H bend (amide II)

Isonicotinic Acid
~3000-2500 (broad), ~1710-

1680, ~1320

O-H (carboxylic acid), C=O

(carboxylic acid), C-O

Methyl Nicotinate ~1720, ~1290, ~1110 C=O (ester), C-O (ester)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in the

molecule. The chemical shifts (δ) of the pyridine ring protons are particularly informative.
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Compoun
d

δ (ppm) -
H2

δ (ppm) -
H4

δ (ppm) -
H5

δ (ppm) -
H6

Other
Signals
(ppm)

Solvent

Nicotinic

Acid
~9.15 (d) ~8.3 (dt) ~7.6 (ddd) ~8.83 (dd) - D₂O[7][8]

Nicotinami

de
~9.08 ~8.25 ~7.52 ~8.73

7.67, 7.54

(NH₂)
DMSO-d₆

Isonicotinic

Acid
8.79 (d) - 7.83 (d) 8.79 (d)

~14.0 (br s,

COOH)
DMSO-d₆

Methyl

Nicotinate
~9.23 (d) ~8.29 (dt) ~7.39 (dd) ~8.78 (dd)

3.96 (s,

OCH₃)
CDCl₃[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides details about the carbon framework of the molecules. The

chemical shift of the carbonyl carbon is a key differentiator.

Comp
ound

δ
(ppm) -
C2

δ
(ppm) -
C3

δ
(ppm) -
C4

δ
(ppm) -
C5

δ
(ppm) -
C6

δ
(ppm) -
C=O

Other
Signal
s
(ppm)

Solven
t

Nicotini

c Acid
~150.5 ~128.5 ~137.0 ~124.0 ~153.0 ~167.5 - D₂O

Nicotina

mide
~149.5 ~130.0 ~135.5 ~123.5 ~152.0 ~165.5 -

DMSO-

d₆

Isonicot

inic

Acid

~150.0 ~122.0 ~141.0 ~122.0 ~150.0 ~166.0 -
DMSO-

d₆

Methyl

Nicotina

te

~153.3 ~126.3 ~137.0 ~123.4 ~150.8 ~165.4
52.3

(OCH₃)
CDCl₃
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Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its

fragments, confirming the molecular weight and offering structural clues.

Compound Molecular Weight [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

Nicotinic Acid 123.11 124 106, 78[5][10][11]

Nicotinamide 122.12 123 106, 78

Isonicotinic Acid 123.11 124 106, 78

Methyl Nicotinate 137.14 138 106, 78[12][13][14]

Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable spectroscopic

data.

Sample Preparation
For UV-Vis and NMR Spectroscopy: Samples are typically dissolved in a suitable solvent.

For UV-Vis, solvents like ethanol, methanol, water, or acidic/basic solutions are common.[1]

[6] For NMR, deuterated solvents such as deuterium oxide (D₂O), dimethyl sulfoxide-d₆

(DMSO-d₆), or chloroform-d (CDCl₃) are used to avoid solvent interference.[7][9]

For IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between

salt plates.

For Mass Spectrometry: Samples are often introduced after chromatographic separation

(e.g., LC-MS or GC-MS).[4][5] Direct infusion into the ionization source is also possible.

UV-Visible Spectroscopy
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., 0.1 M HCl).[1]
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Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum of the solvent.

Record the absorption spectrum of the sample solution, typically over a range of 200-400

nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy (ATR Method)
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Record a background spectrum.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve an appropriate amount of the sample in a deuterated solvent in an NMR tube.

Place the NMR tube in the spectrometer.

"Lock" the spectrometer on the deuterium signal of the solvent.

"Shim" the magnetic field to optimize its homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

Process the data by Fourier transformation, phasing, and baseline correction.

Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent

peak.
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Mass Spectrometry (LC-MS/MS)
Prepare a dilute solution of the analyte in the mobile phase.

Separate the analyte from any impurities using a suitable HPLC column and mobile phase

gradient.[15]

Introduce the eluent into the mass spectrometer's ionization source (e.g., electrospray

ionization - ESI).

Set the mass spectrometer to scan for the expected molecular ion in full scan mode or to

monitor specific parent-daughter ion transitions in selected reaction monitoring (SRM) mode

for enhanced sensitivity and specificity.[15]

Visualizing Relationships and Workflows
To further clarify the relationships between these derivatives and the analytical process, the

following diagrams are provided.
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A general workflow for the spectroscopic analysis of chemical compounds.
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Structural relationships between nicotinic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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